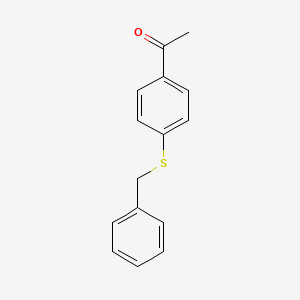

4-(Benzylthio)acetophenone

Description

4-(Benzylthio)acetophenone (CAS: Not explicitly provided; structure: C₁₅H₁₄OS) is a sulfur-containing acetophenone derivative characterized by a benzylthio (-S-CH₂-C₆H₅) group at the para position of the acetophenone backbone. First synthesized and structurally analyzed by Hathaway and Triefenbach in 2001, its synthesis involves the reaction of 4-fluoroacetophenone with benzylthiol in the presence of KOH and ethanol, followed by oxidation to form sulfonyl derivatives . The compound exhibits distinct electrostatic and spectroscopic properties, including UV-Vis absorption maxima and IR stretching frequencies indicative of its thioether and ketone functional groups . Its crystalline structure and reactivity make it a versatile precursor for synthesizing chalcones, pyrimidines, and cyclohexenones in heterocyclic chemistry .

Properties

CAS No. |

57366-87-7 |

|---|---|

Molecular Formula |

C15H14OS |

Molecular Weight |

242.3 g/mol |

IUPAC Name |

1-(4-benzylsulfanylphenyl)ethanone |

InChI |

InChI=1S/C15H14OS/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |

InChI Key |

DDEHZHHUIYWAIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)SCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Sulfur-Containing Derivatives

- 4-(Benzylsulfonyl)acetophenone: The oxidized sulfonyl analog of 4-(Benzylthio)acetophenone. Unlike the thioether group (-S-), the sulfonyl group (-SO₂-) enhances polarity and hydrogen-bonding capacity, altering solubility and reactivity. For example, sulfonyl derivatives show reduced nucleophilic substitution activity compared to thioether analogs .

- Benzyl isothiocyanate : A structurally related compound (CAS 622-78-6) with a reactive isothiocyanate (-N=C=S) group. It lacks the ketone moiety but shares the benzylthio motif, enabling divergent biological applications (e.g., allelochemical activity) .

Oxygen-Containing Derivatives

- 4'-Benzyloxyacetophenone (CAS 54696-05-8): Replaces the benzylthio group with a benzyloxy (-O-CH₂-C₆H₅) group. This substitution increases hydrophilicity (water solubility: ~1.2 g/L at 25°C) and shifts UV absorption peaks due to electron-donating effects .

- 4-Methoxyacetophenone (CAS 100-06-1): A simpler analog with a methoxy (-OCH₃) group. Its lower molecular weight (150.17 g/mol) results in higher volatility (bp: 265°C) compared to this compound (bp: >300°C) .

Halogenated Derivatives

- p-Chloroacetophenone (CAS 99-91-2): Substitution with chlorine at the para position increases electrophilicity, enhancing reactivity in Friedel-Crafts alkylation. However, the absence of sulfur limits its utility in metal-catalyzed coupling reactions .

Physicochemical Properties

| Property | This compound | 4'-Benzyloxyacetophenone | p-Chloroacetophenone |

|---|---|---|---|

| Molecular Weight (g/mol) | 242.34 | 226.27 | 154.59 |

| Melting Point (°C) | 98–100 (decomposes) | 72–75 | 20–22 |

| Solubility in Water | Insoluble | Slightly soluble | Insoluble |

| Key Functional Groups | Thioether, ketone | Benzyloxy, ketone | Chloro, ketone |

Sources:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.